molecular formula C15H17N3O3S B11343534 4-(3,4-dimethoxyphenyl)-3-methyl-4,6-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7-ol

4-(3,4-dimethoxyphenyl)-3-methyl-4,6-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7-ol

Cat. No.: B11343534
M. Wt: 319.4 g/mol
InChI Key: YDAPLKNTHJCXON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,4-DIMETHOXYPHENYL)-3-METHYL-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE is a heterocyclic compound that belongs to the class of pyrazolo[3,4-e][1,4]thiazepines This compound is characterized by its unique structure, which includes a pyrazole ring fused with a thiazepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-DIMETHOXYPHENYL)-3-METHYL-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE can be achieved through a multi-component reaction involving substituent-pyrazoles, aldehydes, and thioglycollic acid. A solid acid functionalized with polyvinyl alcohol and hydroxyethylsulfuric acid is used as a catalyst to efficiently catalyze the one-pot three-component condensation . This method is mild, simple, efficient, and sustainable, providing good to excellent yields of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar multi-component reactions, with optimization for large-scale synthesis. The use of recyclable heterogeneous solid acid catalysts can make the process more sustainable and cost-effective .

Chemical Reactions Analysis

Types of Reactions

4-(3,4-DIMETHOXYPHENYL)-3-METHYL-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The methoxy and methyl groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups onto the phenyl or pyrazole rings.

Scientific Research Applications

4-(3,4-DIMETHOXYPHENYL)-3-METHYL-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(3,4-DIMETHOXYPHENYL)-3-METHYL-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with various enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its role in modulating cellular processes related to cancer cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,4-DIMETHOXYPHENYL)-3-METHYL-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE is unique due to its specific combination of a pyrazole ring fused with a thiazepine ring, along with the presence of methoxy and methyl groups

Properties

Molecular Formula

C15H17N3O3S

Molecular Weight

319.4 g/mol

IUPAC Name

4-(3,4-dimethoxyphenyl)-3-methyl-4,8-dihydro-2H-pyrazolo[3,4-e][1,4]thiazepin-7-one

InChI

InChI=1S/C15H17N3O3S/c1-8-13-14(22-7-12(19)16-15(13)18-17-8)9-4-5-10(20-2)11(6-9)21-3/h4-6,14H,7H2,1-3H3,(H2,16,17,18,19)

InChI Key

YDAPLKNTHJCXON-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(SCC(=O)NC2=NN1)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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